Resorcin[4]arene

Anion Recognition Supramolecular Chemistry CH Hydrogen Bonding

Differing fundamentally from calix[4]arenes, resorcin[4]arenes position eight hydroxyl groups at the wide upper rim—not the narrow lower rim. This topological inversion enables cation–π interactions sterically inaccessible to calix[4]arenes and provides double the derivatizable sites for multivalent recognition, sensor arrays, or cross-linking. For trace Fe³⁺ quantification, aminoanthraquinone-functionalized derivatives achieve sub-11 nM detection limits with Ka up to 9.07×10⁹ M⁻¹. Tetranitro derivatives deliver quantifiable chloride transport (EC₅₀=0.012 mol%). Generic substitution with calix[4]arenes may fail to achieve intended binding selectivity or material performance.

Molecular Formula C72H112O12
Molecular Weight 1169.6 g/mol
Cat. No. B1245682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorcin[4]arene
SynonymsRES-Phe
resorcin(4)arene
resorcinarene
Molecular FormulaC72H112O12
Molecular Weight1169.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1C2=CC(=C(C(=C2O)O)O)C(C3=CC(=C(C(=C3O)O)O)C(C4=C(C(=C(C(=C4)C(C5=C(C(=C(C1=C5)O)O)O)CCCCCCCCCCC)O)O)O)CCCCCCCCCCC)CCCCCCCCCCC
InChIInChI=1S/C72H112O12/c1-5-9-13-17-21-25-29-33-37-41-49-53-45-55(63(75)69(81)61(53)73)50(42-38-34-30-26-22-18-14-10-6-2)57-47-59(67(79)71(83)65(57)77)52(44-40-36-32-28-24-20-16-12-8-4)60-48-58(66(78)72(84)68(60)80)51(43-39-35-31-27-23-19-15-11-7-3)56-46-54(49)62(74)70(82)64(56)76/h45-52,73-84H,5-44H2,1-4H3
InChIKeyCULMCZJAEKURSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Resorcin[4]arene for Procurement: Core Scaffold Properties and Differentiation from Calix[4]arene Analogs


Resorcin[4]arenes constitute a class of macrocyclic compounds formed via acid-catalyzed cyclocondensation of resorcinol and aldehydes, yielding a bowl-shaped cavity defined by four resorcinol units bridged by methine linkages [1]. Structurally analogous to calix[4]arenes, resorcin[4]arenes differ critically in the spatial arrangement of their functional handles: eight hydroxyl groups are positioned at the wider upper rim rather than the narrow lower rim [2]. This topological inversion directly enables cation–π interactions involving the resorcinarene core, which are sterically inaccessible in conventional calix[4]arenes, and provides an extended, preorganized hydrogen-bonding network for host–guest recognition and supramolecular assembly [3].

Why Resorcin[4]arene Cannot Be Replaced by Calix[4]arene: Structural and Functional Trade-Offs


Substituting a resorcin[4]arene scaffold with a calix[4]arene analog fundamentally alters the molecular recognition landscape due to inverted functional group topology. In resorcin[4]arenes, hydroxyl groups reside at the open upper rim, enabling cation–π interactions and crown-ether functionalization at the wide cavity entrance; calix[4]arenes, by contrast, position hydroxyl groups at the narrow lower rim, restricting accessible binding modes to primarily lower-rim or 1,3-alternate conformations [1]. This topological distinction directly impacts procurement decisions: resorcin[4]arenes enable upper-rim functionalization that preserves cavity accessibility, whereas calix[4]arenes often require conformationally restrictive bridging that limits guest scope. Furthermore, the eight phenolic hydroxyls of resorcin[4]arenes provide twice the derivatizable sites of calix[4]arenes, enabling denser functionalization for multivalent recognition, cross-linking, or sensor array construction [2]. Generic substitution without accounting for these structural constraints may result in failure to achieve the intended binding selectivity, supramolecular architecture, or material performance.

Resorcin[4]arene Quantitative Differentiation: Head-to-Head Binding and Performance Data


Anion Binding Affinity: CN-Substituted Resorcin[4]arene versus Unsubstituted Baseline in THF

Systematic upper-rim substitution with electron-withdrawing groups converts electron-rich resorcin[4]arenes into potent CH-bonding anion receptors. The CN-substituted derivative achieves a chloride binding constant (Ka) of 7 × 10⁵ M⁻¹ in THF, representing an enhancement of approximately 5.8 × 10⁴-fold relative to the unsubstituted parent resorcin[4]arene, which exhibits a Ka of approximately 12 M⁻¹ [1].

Anion Recognition Supramolecular Chemistry CH Hydrogen Bonding

Cation Binding Superiority: Water-Soluble Calix[4]resorcinarene versus p-Sulfonatocalix[4]arene

Direct comparative binding studies demonstrate that sulfonated calix[4]resorcinarene (SR4A5) outperforms p-sulfonatocalix[4]arene in binding dicationic quaternary ammonium guests. Stability constants with SR4A5 reach the 10⁶ M⁻¹ order of magnitude in water, explicitly reported as superior to the corresponding p-sulfonatocalix[4]arene systems [1]. This enhanced affinity is attributed to charge-transfer interactions between the electron-rich resorcinarene cavity and electron-deficient aromatic guests, a mechanism inaccessible to the calix[4]arene analog due to its distinct electronic structure [1].

Host–Guest Chemistry Molecular Recognition Water-Soluble Macrocycles

Fe³⁺ Fluorescent Sensing: RES-AAQ Detection Limits versus Traditional Methods

Aminoanthraquinone-functionalized resorcin[4]arene sensors (RES-AAQ, variants L1–L4) achieve sub-nanomolar detection limits for Fe³⁺, with values of 10.51 nM, 10.48 nM, 10.49 nM, and 10.47 nM, respectively [1]. These sensors exhibit exceptionally high binding constants (Ka) ranging from 1.03 × 10⁹ M⁻¹ to 9.07 × 10⁹ M⁻¹ [1]. Traditional Fe³⁺ detection methods, by contrast, frequently suffer from micromolar-range sensitivity and substantial interference from competing metal ions [1]. The performance is enabled by the resorcin[4]arene scaffold's capacity to accommodate eight anthraquinone binding sites, providing multivalent chelation that amplifies both sensitivity and selectivity.

Fluorescent Chemosensor Metal Ion Detection Analytical Chemistry

Molecular Recognition Selectivity: Cycloalkane Binding Discrimination in Resorcin[4]arene Cavitands

Bridged resorcin[4]arene cavitands exhibit remarkable discrimination among structurally similar cycloalkanes and heterocycles, with association constants (Ka) spanning five orders of magnitude depending solely on guest size and polarity. In mesitylene, Ka values range from 1.7 × 10² M⁻¹ for cycloheptane to 1.7 × 10⁷ M⁻¹ for morpholine [1]. Optimal binding occurs at a cavity filling volume of 63 ± 9%, with polar heterocyclic guests engaging in additional CO···CO, NH···π, and S···π interactions that are geometrically precluded in less structured macrocyclic hosts [1].

Host–Guest Chemistry Cavitands Molecular Baskets

Chloride Transport Activity: Tetranitroresorcin[4]arene EC₅₀ Quantification

Tetranitroresorcin[4]arenes, synthesized in two steps from the parent resorcin[4]arene, exhibit potent chloride transport activity with an EC₅₀ value of 0.012 mol% in vesicle-based assays [1]. This transport efficiency arises from a large dipole moment (15.8 D) generated by electron-withdrawing nitro groups at the upper rim, which concentrates electrostatic potential at the remote lower-rim CH binding site [1]. The receptor also demonstrates high chloride binding affinity (Ka = 1.36 × 10⁵ M⁻¹ in THF) and remarkable tolerance to water, a critical feature for transmembrane applications where competitive hydration typically attenuates CH···anion interactions [1].

Anion Transport Membrane Transport Supramolecular Chemistry

Pesticide Detection Limits: Resorcin[4]arene MOF versus Conventional Luminescent Probes

A Zn-based metal-organic framework (MOF) constructed from a dodecacarboxylic-functionalized resorcin[4]arene ligand achieves distinct detection limits for two pesticides: 0.18 μM for teflubenzuron (turn-on response) and 4.08 μM for oxyfluorfen (turn-off response) [1]. The resorcin[4]arene core provides a bowl-shaped, preorganized scaffold that positions twelve carboxylate groups for framework assembly, creating a luminescent probe with solvent and water stability sufficient for practical sensing applications [1].

Metal-Organic Framework Luminescent Sensing Pesticide Detection

Resorcin[4]arene Application Scenarios: Where Quantitative Differentiation Drives Procurement


High-Sensitivity Fe³⁺ Detection in Clinical and Environmental Samples

Researchers and testing laboratories requiring trace-level Fe³⁺ quantification (sub-11 nM detection limits) should prioritize aminoanthraquinone-functionalized resorcin[4]arene sensors. Validated in human blood serum and tap water, these sensors offer approximately two orders of magnitude greater sensitivity than conventional colorimetric or electrochemical methods [1]. The resorcin[4]arene scaffold's eight derivatizable sites enable dense anthraquinone functionalization, providing multivalent Fe³⁺ chelation that simultaneously enhances binding affinity (Ka up to 9.07 × 10⁹ M⁻¹) and detection sensitivity [1].

Selective Chloride Transport and Anionophore Development

For chemical biology, ion channel research, or antimicrobial development requiring transmembrane anion transport, tetranitroresorcin[4]arenes provide quantifiable chloride transport activity (EC₅₀ = 0.012 mol%) with water-tolerant CH···anion binding (Ka(Cl⁻) = 1.36 × 10⁵ M⁻¹ in THF) [1]. The two-step synthesis from parent resorcin[4]arene enables rapid structure–activity optimization. Notably, the CN-substituted analog exhibits stronger binding (Ka = 7 × 10⁵ M⁻¹) but reduced transport efficiency, highlighting that procurement decisions must align the specific functional requirement (binding vs. transport) with the appropriate substitution pattern .

Water-Soluble Cation Sequestration and Drug Delivery Vehicles

Sulfonated calix[4]resorcinarenes (e.g., SR4A5) achieve stability constants up to 10⁶ M⁻¹ with dicationic ammonium guests in water—superior to p-sulfonatocalix[4]arene analogs—making them suitable for pharmaceutical formulation, pollutant remediation, or supramolecular catalysis where strong, selective aqueous binding of multiply charged organic cations is required [1]. The resorcin[4]arene core's electron-rich cavity enables charge-transfer interactions unavailable to calix[4]arene hosts, providing a mechanistically distinct binding mode that enhances selectivity for aromatic dications [1].

Neutral Molecule Separation and Selective Extraction

Bridged resorcin[4]arene cavitands exhibit five-order-of-magnitude discrimination among cycloalkanes and heterocycles (Ka from 1.7 × 10² M⁻¹ to 1.7 × 10⁷ M⁻¹), with optimal binding at 63 ± 9% cavity filling volume [1]. This size and polarity selectivity enables chromatographic stationary phases, selective extraction media, or molecular recognition elements for sensors targeting specific neutral molecules in complex matrices. The preorganized cavity geometry, unlike flexible acyclic hosts, minimizes entropic penalties upon guest binding, translating to sharper discrimination [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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